molecular formula C10H13ClO2 B083511 1-Benzyloxy-3-chloro-2-propanol CAS No. 13991-52-1

1-Benzyloxy-3-chloro-2-propanol

Cat. No. B083511
CAS RN: 13991-52-1
M. Wt: 200.66 g/mol
InChI Key: FJXVYZMGZACQOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Benzyloxy-3-chloro-2-propanol involves various chemical strategies. For instance, the synthesis of 2,3-epoxyl-1,3-diaryl-1-propanone, a compound with structural similarities, can be achieved through the epoxidation of chalcone using aqueous sodium hypochlorite, employing phase transfer catalyst under ultrasound irradiation for improved yields and reduced reaction times (Li & Liu, 2008). Such methods highlight the efficiency of modern synthetic techniques in producing complex organic molecules.

Scientific Research Applications

  • Synthesis of Sulfones and Unsaturated Sulfones : A study by Enders, Berg, and Jandeleit (2003) described the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone using a Horner‐Wadsworth‐Emmons reaction involving (−)-(S)-2-(Benzyloxy)propanal. This compound is used as a precursor for the synthesis of unsaturated sulfones, highlighting its significance in organic synthesis (Enders, Berg, & Jandeleit, 2003).

  • Antidepressant Agent Synthesis : Clark et al. (1979) conducted research on substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Their study involved the synthesis and evaluation of analogues of these compounds for antidepressant activity, demonstrating the pharmaceutical relevance of such compounds (Clark et al., 1979).

  • Stereochemistry in Friedel-Crafts Reaction : Segi et al. (1982) explored the stereochemistry of the Friedel-Crafts reaction of benzene with optically active 2-methyloxetane, producing 3-chloro-1-butanol as a by-product. This study provides insights into the stereochemical aspects of reactions involving similar compounds (Segi, Takebe, Masuda, Nakajima, & Suga, 1982).

  • Kinetic Resolution in Drug Synthesis : Kapoor et al. (2003) discussed the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic receptor blockers. Their work highlights the role of such compounds in synthesizing important pharmaceuticals (Kapoor et al., 2003).

  • Synthesis of Acyclonucleoside Analogs : Wang, Chen, and Tzeng (1993) synthesized 3′-Halogen acyclonucleoside analogs starting from benzyl glycidyl ether. The study illustrates the utility of such compounds in synthesizing potential antiviral agents (Wang, Chen, & Tzeng, 1993).

Safety And Hazards

The safety data sheet for 1-Benzyloxy-3-chloro-2-propanol indicates that it is for R&D use only and not for medicinal, household, or other use . Further details about specific hazards or safety precautions were not found in the search results.

properties

IUPAC Name

1-chloro-3-phenylmethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXVYZMGZACQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399826
Record name 1-BENZYLOXY-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyloxy-3-chloro-2-propanol

CAS RN

13991-52-1
Record name 1-BENZYLOXY-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EE Jacobsen - 2004 - ntnuopen.ntnu.no
… This compound may also be synthesized from (R)-1-benzyloxy-3-chloro-2-propanol, (R)-3-chloro-1-phenoxy-2propanol ((R)-6a) or from (R)-1-benzyloxy-3-bromo-2-propanol. (Scheme …
Number of citations: 1 ntnuopen.ntnu.no
S HAYASHI, M FURUKAWA, Y FUJINO… - Chemical and …, 1971 - jstage.jst.go.jp
… of 486 g (4.5 mole) of benzylalcohol and 140 g (1.5 mole) of epichlorohydrine was treated with 2.9 g (0.015 mole) of SnCl4 to give 210 g (7 0%) of 1-benzyloxy—3-chloro-2-propanol …
Number of citations: 11 www.jstage.jst.go.jp

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